molecular formula C9H7FN2S B11809043 4-(3-Fluorophenyl)thiazol-5-amine

4-(3-Fluorophenyl)thiazol-5-amine

Cat. No.: B11809043
M. Wt: 194.23 g/mol
InChI Key: DAFHSCAMQQXVBO-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a fluorophenyl group. Thiazoles are known for their aromaticity and biological activity, making them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)thiazol-5-amine typically involves the reaction of 3-fluoroaniline with thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 3-fluoroaniline are heated together in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

4-(3-Fluorophenyl)thiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)thiazol-5-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)thiazol-5-amine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

4-(3-fluorophenyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-9(11)13-5-12-8/h1-5H,11H2

InChI Key

DAFHSCAMQQXVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(SC=N2)N

Origin of Product

United States

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